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Compound of Interest

Compound Name:
Carbonodithioic acid, O,S-dimethyl

ester

Cat. No.: B034010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the tin-free radical allylation of organic

compounds using dithiocarbonates (specifically xanthates) as radical precursors. This method

offers a significant advantage over traditional organotin-based radical reactions by avoiding

toxic metal byproducts, making it more suitable for pharmaceutical and drug development

applications. The protocol is divided into two main sections: the preparation of the S-alkyl

dithiocarbonate starting materials from the corresponding alcohols and the subsequent radical

allylation reaction.

Part 1: Preparation of S-Alkyl-O-Ethyl
Dithiocarbonates (Xanthates)
This protocol outlines the synthesis of S-alkyl-O-ethyl dithiocarbonates from the corresponding

alcohols. This is a common method for converting an alcohol into a functional group that can

serve as a radical precursor.

General Experimental Protocol: Synthesis of
Dithiocarbonates
A solution of the alcohol (1.0 equivalent) in a suitable anhydrous solvent such as

tetrahydrofuran (THF) or dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere
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(e.g., nitrogen or argon). A strong base, such as sodium hydride (1.1 equivalents), is added

portionwise, and the mixture is stirred at 0 °C for 30 minutes to form the corresponding

alkoxide. Carbon disulfide (1.2 equivalents) is then added dropwise at 0 °C, and the reaction

mixture is allowed to warm to room temperature and stirred for 2-4 hours. The resulting mixture

is cooled again to 0 °C, and an alkylating agent, typically methyl iodide or ethyl bromide (1.1

equivalents), is added. The reaction is then stirred at room temperature overnight.

Upon completion, the reaction is quenched with water and the aqueous layer is extracted with

an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The

crude product is purified by flash column chromatography on silica gel to afford the desired S-

alkyl-O-ethyl dithiocarbonate.

Part 2: Tin-Free Radical Allylation of
Dithiocarbonates
This section details the protocol for the radical-mediated C-C bond formation where the

dithiocarbonate group is replaced by an allyl group. The key reagent for this transformation is

allyl ethyl sulfone, which serves as the source of the allyl group in a radical chain process.

General Experimental Protocol: Radical Allylation
To a solution of the S-alkyl-O-ethyl dithiocarbonate (1.0 equivalent) and allyl ethyl sulfone (1.5 -

2.0 equivalents) in a degassed solvent such as 1,2-dichloroethane (DCE) or chlorobenzene, a

radical initiator is added. A common initiator is dilauroyl peroxide (DLP) or azobisisobutyronitrile

(AIBN), typically used in catalytic amounts (e.g., 0.1-0.2 equivalents). The reaction mixture is

then heated to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere

for several hours, or until the starting material is consumed as monitored by thin-layer

chromatography (TLC) or gas chromatography (GC).

After cooling to room temperature, the solvent is removed under reduced pressure. The residue

is then purified directly by flash column chromatography on silica gel to yield the allylated

product.
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The following table summarizes representative yields for the radical allylation of various

dithiocarbonates with allyl ethyl sulfone. The yields are typically good to excellent,

demonstrating the efficiency of this tin-free protocol.

Entry
Dithiocarbonate
Substrate (R-
group)

Product Yield (%)

1 Adamant-1-yl 1-Allyladamantane 85

2 Cyclohexyl Allylcyclohexane 78

3 1-Phenylethyl 3-Phenyl-1-butene 82

4 tert-Butyl 3,3-Dimethyl-1-butene 75

5 Benzyl Allylbenzene 88

Visualizations
Reaction Mechanism
The following diagram illustrates the proposed radical chain mechanism for the allylation of

dithiocarbonates.

To cite this document: BenchChem. [Application Notes and Protocols for Radical Allylation
Using Dithiocarbonates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034010#protocol-for-radical-allylation-using-
dithiocarbonates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.benchchem.com/product/b034010#protocol-for-radical-allylation-using-dithiocarbonates
https://www.benchchem.com/product/b034010#protocol-for-radical-allylation-using-dithiocarbonates
https://www.benchchem.com/product/b034010#protocol-for-radical-allylation-using-dithiocarbonates
https://www.benchchem.com/product/b034010#protocol-for-radical-allylation-using-dithiocarbonates
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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